![molecular formula C6H9IO3 B3031876 Ethyl 4-iodo-3-oxobutanoate CAS No. 81302-78-5](/img/structure/B3031876.png)
Ethyl 4-iodo-3-oxobutanoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 4-iodo-3-oxobutanoate involves the alkylation of an enolate ion. Enolate ions are formed by deprotonating the α-hydrogens of the corresponding keto ester. Specifically, ethyl 3-oxobutanoate (also known as ethyl acetoacetate) serves as the starting material. The enolate ion generated from ethyl acetoacetate reacts with an alkyl halide (such as an iodide) in an SN2 reaction , leading to the formation of the desired product .
Chemical Reactions Analysis
- Alkylation Reaction : this compound can undergo alkylation reactions with various alkyl halides. The enolate ion attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a new C–C bond .
- Hydrolysis and Decarboxylation : Upon treatment with aqueous hydrochloric acid, the alkylated ethyl iodoacetoacetate undergoes hydrolysis of its ester groups followed by decarboxylation. This process yields a substituted monocarboxylic acid .
Scientific Research Applications
Enzyme-Catalyzed Reactions
Enzymatic asymmetric reduction of similar compounds like ethyl 4-chloro-3-oxobutanoate has been studied extensively. For instance, a study by Shimizu et al. (1990) demonstrated the use of enzyme-catalyzed reactions in organic solvent-water diphasic systems for such compounds, highlighting the potential for similar applications with Ethyl 4-iodo-3-oxobutanoate (Shimizu et al., 1990).
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound closely related to this compound, has been used as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, as demonstrated by Honey et al. (2012). This suggests potential similar use of this compound in the synthesis of diverse organic compounds (Honey et al., 2012).
Antimicrobial Activity
Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and other similar oxobutanoate derivatives have shown antimicrobial properties. Studies by Kariyappa et al. (2016) and Kumar et al. (2016) on similar compounds indicate the potential for this compound in antimicrobial applications (Kariyappa et al., 2016); (Kumar et al., 2016).
Asymmetric Synthesis
Asymmetric synthesis, particularly in the production of chiral intermediates, is a significant application area. For instance, Patel et al. (1991) explored the synthesis of pyrazole derivatives from similar compounds, highlighting a potential pathway for this compound in the synthesis of complex organic molecules (Patel et al., 1991).
Biocatalysis
Ethyl 4-chloro-3-oxobutanoate, a compound similar to this compound, has been used in biocatalysis, as shown by studies on its reduction by whole cells of various microorganisms. This indicates potential biocatalytic applications for this compound in industrial synthesis processes (Kato & Kimura, 1979); (Kataoka et al., 1999).
Future Directions
properties
IUPAC Name |
ethyl 4-iodo-3-oxobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMRHANBRLVSLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509663 | |
Record name | Ethyl 4-iodo-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81302-78-5 | |
Record name | Ethyl 4-iodo-3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81302-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-iodo-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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